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molecular formula C8H12N2O2 B1346173 1-tert-butyl-1H-pyrazole-4-carboxylic acid CAS No. 950858-65-8

1-tert-butyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1346173
M. Wt: 168.19 g/mol
InChI Key: UQRFFZHSJYVBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728029B2

Procedure details

Formyl-3-oxo-propionic acid ethyl ester (75.85 g, 525.6 mmol) was dissolved in ethanol (1 L) at room temp. Tert-butylhydrazine hydrochloride (65.5 g, 525.6 mmol) was added at room temp and the reaction temperature gradually increased to 32° C. The flask was then placed in an ice-bath to cool it back to 20° C. It took ca. 1 h for t-butylhydrazine to fully dissolve. The solution was stirred at room temp. for 3 h. The reaction mixture was cooled in an ice-bath. Sodium hydroxide (4N, 152.4 g) was added to neutralize the hydrochloric acid. Most of the ethanol was then removed in vacuo and methanol (300 ml) was added followed by additional sodium hydroxide (4N, 304.8 g, 1.05 mol). The internal temperature gradually rose to 32° C. The reaction flask was then placed in a water bath to cool it back to room temp. and the reaction was allowed to stir at room temp. for 18 h. Methanol (300 ml) was then removed in vacuo with the water bath temperature kept below 30° C. The reaction mixture was then cooled to 0° C. and hydrochloric acid (6N, 190 ml) was added slowly to keep internal temperature below 15° C. The solution was adjusted to pH=2. The resulting suspension was allowed to stir in the ice-bath for 2 h, and the solid was filtered. After drying at 60° C. in vacuo for 2.5 days, 1-tert-butyl-1H-pyrazole-4-carboxylic acid (56.06 g) of off-white solid was collected. The mother liquor was extracted 3 times with dichloromethane (200 ml×3). The combined organic layer was washed once with brine (100 ml) and dried over magnesium sulfate. After concentrating in vacuo and drying, 16.5 g of yellowish solid was collected. The crude material was crystallized in hot iso-propyl acetate (25 ml) and heptane (25 ml). After cooling to room temp, the solid was filtered off and the cake was washed with mixed solvent of isopropyl acetate and heptane (1/1 (v/v, 14 ml) and dried in oven at 60° C. in vacuo for 5 h. A second crop of 1-tert-butyl-1H-pyrazole-4-carboxylic acid (7 g) was collected as a white solid.
Quantity
75.85 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
65.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
152.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
304.8 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:10])[CH:5]([CH:8]=O)[CH:6]=O)C.Cl.[C:12]([NH:16][NH2:17])([CH3:15])([CH3:14])[CH3:13].C(NN)(C)(C)C.[OH-].[Na+].Cl>C(O)C>[C:12]([N:16]1[CH:6]=[C:5]([C:4]([OH:3])=[O:10])[CH:8]=[N:17]1)([CH3:15])([CH3:14])[CH3:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
75.85 g
Type
reactant
Smiles
C(C)OC(C(C=O)C=O)=O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
65.5 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NN
Step Four
Name
Quantity
152.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
304.8 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at room temp. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was then placed in an ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
to cool it back to 20° C
DISSOLUTION
Type
DISSOLUTION
Details
to fully dissolve
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
Most of the ethanol was then removed in vacuo and methanol (300 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
gradually rose to 32° C
CUSTOM
Type
CUSTOM
Details
The reaction flask was then placed in a water bath
TEMPERATURE
Type
TEMPERATURE
Details
to cool it back to room temp.
STIRRING
Type
STIRRING
Details
to stir at room temp. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Methanol (300 ml) was then removed in vacuo with the water bath temperature
CUSTOM
Type
CUSTOM
Details
kept below 30° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
ADDITION
Type
ADDITION
Details
hydrochloric acid (6N, 190 ml) was added slowly
CUSTOM
Type
CUSTOM
Details
temperature below 15° C
STIRRING
Type
STIRRING
Details
to stir in the ice-bath for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
After drying at 60° C. in vacuo for 2.5 days
Duration
2.5 d
CUSTOM
Type
CUSTOM
Details
1-tert-butyl-1H-pyrazole-4-carboxylic acid (56.06 g) of off-white solid was collected
EXTRACTION
Type
EXTRACTION
Details
The mother liquor was extracted 3 times with dichloromethane (200 ml×3)
WASH
Type
WASH
Details
The combined organic layer was washed once with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating in vacuo
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
16.5 g of yellowish solid was collected
CUSTOM
Type
CUSTOM
Details
The crude material was crystallized in hot iso-propyl acetate (25 ml)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temp
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
the cake was washed with mixed solvent of isopropyl acetate and heptane (1/1 (v/v, 14 ml)
CUSTOM
Type
CUSTOM
Details
dried in oven at 60° C. in vacuo for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
A second crop of 1-tert-butyl-1H-pyrazole-4-carboxylic acid (7 g) was collected as a white solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)(C)N1N=CC(=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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